molecular formula C20H17ClFN5O2S B2750961 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1208452-80-5

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No. B2750961
M. Wt: 445.9
InChI Key: WLVDSTGPQVLZPV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticholinesterase and Antioxidant Activities

  • Research Focus: Investigating the anticholinesterase and antioxidant activities of coumarylthiazole derivatives.
  • Findings: A series of coumarylthiazole derivatives, including compounds structurally related to the one , were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited significant inhibitory activity against both cholinesterases, indicating potential applications in treating conditions like Alzheimer's disease. Additionally, some compounds demonstrated superior ABTS cation radical scavenging ability, suggesting antioxidant capabilities (Kurt et al., 2015).

Antifungal Activity

  • Research Focus: Exploring the antifungal properties of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives.
  • Findings: Similar compounds were assessed for their fungitoxic action against pathogens like A. niger and F. oxyporum. The structural features of these compounds played a significant role in determining their antifungal efficacy (Mishra et al., 2000).

Antimicrobial and Antitumor Activities

  • Research Focus: Synthesizing and evaluating the biological activities of 1,2,4-triazole derivatives.
  • Findings: Fused and non-fused 1,2,4-triazole derivatives were prepared and assessed for their antimicrobial, anti-lipase, and antiurease activities. These compounds also displayed antitumor properties, suggesting potential applications in cancer therapy (Özil et al., 2015).

Anticancer Effects

  • Research Focus: Developing anticancer agents with low toxicity.
  • Findings: A series of 1-alkyl-3-(benzo[d]thiazol-2-yl)urea derivatives were synthesized, exhibiting potent antiproliferative activity against various cancer cell lines. Additionally, these compounds showed reduced toxicity, making them promising candidates for cancer treatment (Xie et al., 2015).

Synthesis and Structural Characterization

  • Research Focus: Synthesizing and characterizing structurally related compounds.
  • Findings: Compounds including 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized. Their structural characterization provided insights into their potential applications in various fields (Kariuki et al., 2021).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or use a trusted source to get accurate information about your specific compound. Always handle chemicals with appropriate safety precautions.


properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O2S/c1-29-17-7-6-12(21)10-16(17)24-19(28)23-9-8-13-11-30-20-25-18(26-27(13)20)14-4-2-3-5-15(14)22/h2-7,10-11H,8-9H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVDSTGPQVLZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

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